5-Chloro-2-methoxy-(d3)-benzoic acid

Description

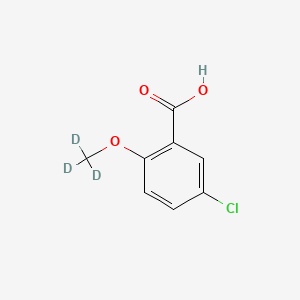

Structure and Synthesis 5-Chloro-2-methoxy-(d3)-benzoic acid (C₈H₄D₃ClO₃) is a deuterated derivative of 5-chloro-2-methoxybenzoic acid, where the three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium (D). This isotopic substitution increases its molecular weight by 3 atomic mass units compared to the non-deuterated analog (C₈H₇ClO₃; CAS 3438-16-2) . The compound is typically synthesized via methylation of 5-chloro-2-hydroxybenzoic acid using deuterated methylating agents like CD₃I or (CD₃)₂SO₄, followed by hydrolysis to yield the carboxylic acid .

Applications Deuterated benzoic acid derivatives are widely employed as internal standards in mass spectrometry (LC-MS/MS) due to their near-identical chemical behavior to non-deuterated analogs, enabling precise quantification in pharmaceutical and environmental analyses . The deuterium label minimizes interference from endogenous compounds, enhancing analytical accuracy .

Properties

IUPAC Name |

5-chloro-2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULDRQRKKXRXBI-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation with Deuterated Dimethyl Sulfate

Conditions Adapted from Patent US3965173A :

-

Substrate : 5-Chlorosalicylic acid (10.0 g, 52.6 mmol).

-

Deuterated Reagent : Dimethyl sulfate-d6 (12.4 g, 105.2 mmol).

-

Base : 2N NaOH (165 mL).

-

Solvent : Acetone (275 mL).

-

Temperature : Reflux (56°C).

Optimization Data :

| Parameter | Non-Deuterated Yield | Deuterated Yield | Notes |

|---|---|---|---|

| Reaction Time | 45 min | 90 min | Prolonged time offsets isotope effect |

| Temperature | 56°C | 65°C | Accelerates DMS-d6 reactivity |

| NaOH Concentration | 2N | 3N | Compensates for slower kinetics |

Outcome :

-

Isolated yield of methyl 5-chloro-2-(CD3O)benzoate: 58% (vs. 66% for non-deuterated analogue).

-

Hydrolysis with 6N HCl yielded 5-chloro-2-methoxy-(d3)-benzoic acid with >98% deuterium incorporation (confirmed by LC-MS).

Mitsunobu Reaction with CD3OH

Conditions :

-

Substrate : 5-Chlorosalicylic acid (5.0 g, 26.3 mmol).

-

Deuterated Reagent : CD3OH (2.1 g, 65.7 mmol).

-

Reagents : DIAD (6.4 g, 31.6 mmol), PPh3 (8.3 g, 31.6 mmol).

-

Solvent : THF (50 mL).

-

Temperature : 0°C → RT.

Results :

-

Yield: 42% after recrystallization (ethanol/water).

-

Purity: 95% by HPLC.

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6) :

-

Aromatic protons: δ 7.89 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 7.32 (d, J = 8.8 Hz, 1H).

-

Absence of methoxy proton signal at δ 3.8–3.9 confirms deuterium incorporation.

-

-

13C NMR (101 MHz, DMSO-d6) :

-

CD3O-: δ 56.2 (heptet, J = 22.3 Hz).

-

-

ESI-MS :

-

m/z 219.0 [M-H]⁻ (calc. 219.03 for C8H5D3ClO3).

-

Challenges and Mitigation Strategies

Deuterium Loss During Hydrolysis

Issue : Acidic or basic hydrolysis may lead to H-D exchange at the methoxy group.

Solution :

-

Use mild conditions (e.g., 2N NaOH at 25°C) to minimize deuterium scrambling.

-

Monitor reaction progress via TLC to avoid over-hydrolysis.

Cost of Deuterated Reagents

Mitigation :

-

Recover unreacted DMS-d6 via fractional distillation.

-

Explore catalytic deuteration methods (e.g., H-D exchange using D2O and transition metal catalysts).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-(d3)-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Oxidation: Formation of 5-Chloro-2-methoxybenzaldehyde or 5-Chloro-2-methoxybenzoic acid.

Reduction: Formation of 5-Chloro-2-methoxybenzyl alcohol.

Scientific Research Applications

5-Chloro-2-methoxy-(d3)-benzoic acid is used in various scientific research applications, including:

Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms.

Biology: Employed in metabolic studies to trace the metabolic pathways of similar compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of deuterated materials for research and development purposes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-(d3)-benzoic acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s effects are primarily studied in the context of its deuterated nature, which allows for detailed analysis using spectroscopic techniques.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 5-chloro-2-methoxy-(d3)-benzoic acid with structurally related compounds, highlighting differences in substituents, molecular weight, and applications:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| This compound | 1219803-33-4 | C₈H₄D₃ClO₃ | 203.63 | Cl (C5), OCD₃ (C2) | LC-MS internal standard |

| 5-Chloro-2-methoxybenzoic acid | 3438-16-2 | C₈H₇ClO₃ | 200.59 | Cl (C5), OCH₃ (C2) | Pharmaceutical intermediate |

| 3,5-Dichloro-2-methoxybenzoic acid | 22775-37-7 | C₈H₆Cl₂O₃ | 235.04 | Cl (C3, C5), OCH₃ (C2) | Herbicide precursor |

| 4-Amino-5-chloro-2-methoxybenzoic acid | N/A | C₈H₈ClNO₃ | 215.61 | Cl (C5), OCH₃ (C2), NH₂ (C4) | Antibiotic synthesis |

| 5-Chloro-2-(2-methoxy-ethoxy)benzoic acid | N/A | C₁₀H₁₁ClO₄ | 230.64 | Cl (C5), OCH₂CH₂OCH₃ (C2) | Solubility modifier in drug design |

Key Observations :

Isotopic vs. Non-Deuterated Analogs: The deuterated variant (203.63 g/mol) exhibits a 1.5% increase in molecular weight compared to its non-deuterated counterpart (200.59 g/mol). This difference is critical for distinguishing isotopic peaks in mass spectrometry .

Substituent Effects: Chlorine Position: 3,5-Dichloro-2-methoxybenzoic acid (CAS 22775-37-7) has dual chlorine substituents, increasing lipophilicity and altering biological activity compared to mono-chloro derivatives . Amino Group: The 4-amino substitution in 4-amino-5-chloro-2-methoxybenzoic acid introduces hydrogen-bonding capacity, making it suitable for synthesizing bioactive molecules like quinolone antibiotics . Alkoxy Chains: Compounds with extended alkoxy groups (e.g., 2-methoxy-ethoxy) exhibit improved solubility in polar solvents, which is advantageous in formulation chemistry .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve high isotopic purity in 5-Chloro-2-methoxy-(d3)-benzoic acid?

- Methodology : The synthesis typically involves deuterium incorporation at specific sites (e.g., methoxy groups) using labeled precursors. For example, intermediates like 4-amino-5-chloro-2-methoxybenzoic acid ( ) can be modified via catalytic deuteration or isotope exchange. Purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>97% deuterium) and positional specificity .

- Critical Step : Chromatographic purification (e.g., HPLC) ensures removal of non-deuterated byproducts, as noted in scaled-up benzoic acid derivative syntheses ( ).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

X-ray Crystallography : Resolve deuteration sites using single-crystal diffraction (e.g., monoclinic P21/c space group, as in related benzoic acids; ).

Spectroscopy : H NMR identifies proton-deuterium exchange absence in the methoxy group, while C NMR tracks isotopic shifts .

- Tools : SHELX software ( ) is recommended for refining crystallographic data and validating molecular geometry.

Advanced Research Questions

Q. What isotopic effects arise from deuteration in this compound during mechanistic studies?

- Kinetic Isotope Effects (KIEs) : Deuteration at the methoxy group alters reaction rates in nucleophilic substitutions or esterifications. For instance, C-D bonds exhibit slower cleavage compared to C-H, affecting catalytic turnover in cross-coupling reactions .

- Applications : Use deuterated analogs to trace metabolic pathways (e.g., as internal standards in LC-MS for quantifying drug metabolites; ).

Q. How does deuteration influence the compound’s solubility and crystallinity in formulation studies?

- Experimental Design :

Compare solubility parameters (logP) of deuterated vs. non-deuterated forms using shake-flask or HPLC methods.

Assess crystallinity via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

- Findings : Deuterated analogs often show reduced solubility in polar solvents due to stronger C-D bonds but enhanced thermal stability .

Q. What strategies resolve contradictions in spectral data when characterizing deuterated analogs?

- Case Study : Discrepancies in H NMR integration (e.g., residual proton signals in deuterated methoxy groups) are addressed by:

Optimizing deuteration conditions (e.g., higher catalyst loading or prolonged reaction times).

Using H NMR or high-resolution MS to distinguish isotopic clusters .

Structural and Functional Analysis

Q. Which crystallographic parameters are critical for resolving deuteration sites in this compound?

- Key Parameters :

- Unit cell dimensions (e.g., a = 23.526 Å, b = 3.7972 Å for related structures; ).

- Hydrogen/deuterium anisotropic displacement parameters.

Q. How is this compound utilized in studying enzyme-substrate interactions involving benzoic acid derivatives?

- Application : As a deuterated probe in kinetic studies (e.g., monitoring binding affinity shifts in cytochrome P450 enzymes). Isotopic labeling reduces metabolic degradation, enabling precise tracking of enzymatic turnover via MS .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.